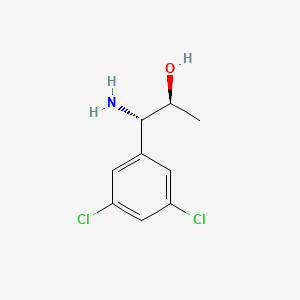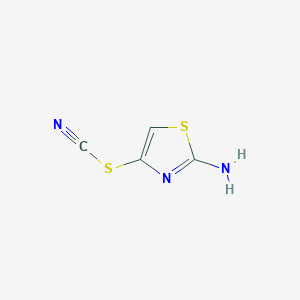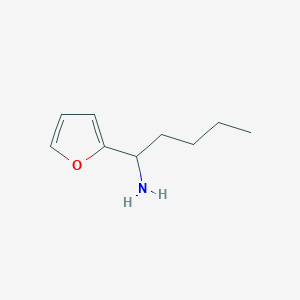
1-(2-Furyl)pentylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furyl)pentylamine is an organic compound characterized by the presence of a furan ring attached to a pentylamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)pentylamine can be synthesized through several methods. One common approach involves the reaction of furfural with pentylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as hydrogenation and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Furyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The furan ring allows for substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furyl ketones, while substitution can produce halogenated furans .
Wissenschaftliche Forschungsanwendungen
1-(2-Furyl)pentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Furyl)pentylamine involves its interaction with specific molecular targets. The furan ring allows it to engage in various chemical reactions, while the pentylamine chain contributes to its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Pentanamine: Similar in structure but lacks the furan ring, resulting in different chemical properties and reactivity.
Furfurylamine: Contains a furan ring but differs in the length and structure of the amine chain.
Uniqueness: 1-(2-Furyl)pentylamine is unique due to the combination of the furan ring and the pentylamine chain, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-(furan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
YCNWYDMJAQDTRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)
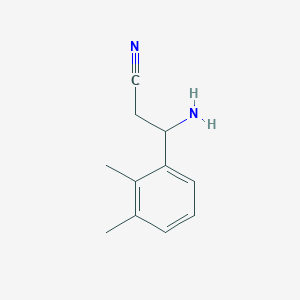

![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

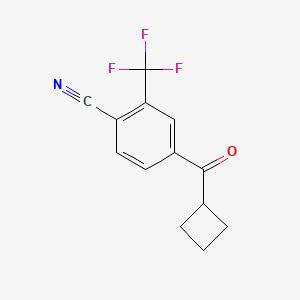
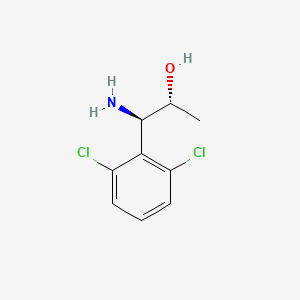
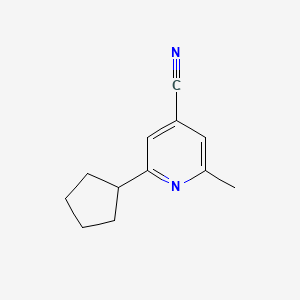
![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
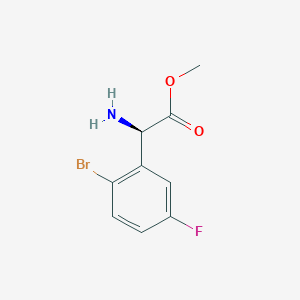
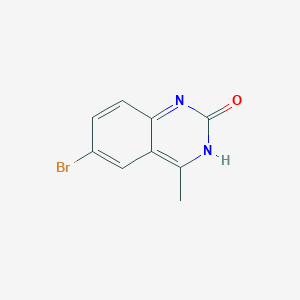
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
